molecular formula C14H15N3S B2733588 1-Benzyl-3-(pyridin-2-ylmethyl)thiourea CAS No. 51623-96-2

1-Benzyl-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2733588
CAS No.: 51623-96-2
M. Wt: 257.36
InChI Key: SBHULUSEDDJFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N’-(pyridin-2-ylmethyl)thiourea: is a chemical compound with the molecular formula C14H15N3S. It is a thiourea derivative, characterized by the presence of a benzyl group and a pyridin-2-ylmethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(pyridin-2-ylmethyl)thiourea typically involves the reaction of benzylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea derivatives have been explored for their antimicrobial and antifungal properties. They are being studied for their potential use in treating infections.

Industry: In the industrial sector, this compound is used in the synthesis of other thiourea derivatives, which have applications in agriculture as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or alter receptor function, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-benzyl-N’-(pyridin-3-ylmethyl)thiourea
  • N-benzyl-N’-(pyridin-4-ylmethyl)thiourea
  • N-benzyl-N’-(pyridin-2-yl)thiourea

Comparison: N-benzyl-N’-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets. This positional difference can result in variations in biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-benzyl-3-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHULUSEDDJFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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